molecular formula C11H14N2O2 B13169071 2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13169071
M. Wt: 206.24 g/mol
InChI Key: YBFINDGBGCZIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a cyclobutylmethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclobutylmethyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-5-methylpyrimidine-4-carboxylic acid
  • 2-(Cyclopentylmethyl)-5-methylpyrimidine-4-carboxylic acid
  • 2-(Cyclohexylmethyl)-5-methylpyrimidine-4-carboxylic acid

Uniqueness

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-6-12-9(5-8-3-2-4-8)13-10(7)11(14)15/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

YBFINDGBGCZIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)CC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.